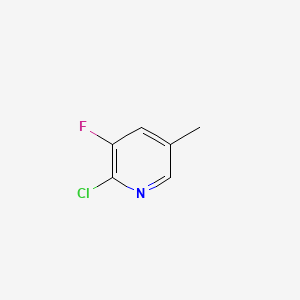

2-Chloro-3-fluoro-5-methylpyridine

Description

Contextualization of Halogenated Pyridine (B92270) Chemistry in Modern Organic Synthesis

Halogenated pyridines are indispensable building blocks for the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and specialized materials. nih.govossila.com The presence of halogen substituents provides reactive handles for further chemical modification through various cross-coupling reactions and nucleophilic substitutions. innospk.com Specifically, the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. innospk.com

The reactivity of the pyridine ring is significantly altered by halogen substituents. These electron-withdrawing groups make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex molecules. nih.gov The development of efficient and regioselective halogenation methods for the pyridine ring remains an active area of research, as traditional methods often require harsh conditions. ossila.comtcichemicals.com Modern strategies focus on milder conditions and the use of novel reagents to achieve precise control over the substitution pattern. nih.govossila.com

Significance of 2-Chloro-3-fluoro-5-methylpyridine as a Polyfunctionalized Heteroaromatic Building Block

This compound (CAS: 34552-15-3) is a prime example of a polyfunctionalized heteroaromatic building block. tcichemicals.compipzine-chem.com Its structure is distinguished by multiple reactive sites: a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position, all on an electron-deficient pyridine ring. This unique arrangement of functional groups allows for a variety of selective chemical transformations, making it a valuable intermediate in multi-step syntheses. pipzine-chem.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34552-15-3 | tcichemicals.com |

| Molecular Formula | C₆H₅ClFN | tcichemicals.com |

| Molecular Weight | 145.56 g/mol | nih.gov |

| Appearance | White to Almost white powder to lump | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Synonyms | 6-Chloro-5-fluoro-3-picoline | tcichemicals.com |

Overview of Current Research Trajectories for Fluorinated and Chlorinated Pyridine Derivatives

Current research involving fluorinated and chlorinated pyridine derivatives is largely driven by the demand for new and improved agrochemicals and pharmaceuticals. agropages.comgoogle.com In the agrochemical sector, these compounds are crucial intermediates for a new generation of pesticides that are highly effective, selective, and have better environmental profiles. agropages.comissuu.com For instance, 2-chloro-3-trifluoromethylpyridine, a related compound, is an intermediate for the herbicide flazasulfuron. agropages.com The introduction of fluorine and chlorine atoms into the pyridine ring is a key strategy for enhancing the biological activity of these agricultural products. agropages.comissuu.com

In medicinal chemistry, the focus is on synthesizing novel pyridine derivatives as potential treatments for a range of diseases. pipzine-chem.com The unique electronic properties conferred by halogen substituents are exploited to fine-tune the pharmacological profiles of drug candidates. Research is also directed towards developing more efficient and scalable synthesis routes for these halogenated building blocks to support drug discovery and development programs. jst.go.jpsemanticscholar.orgjst.go.jp The development of methods for the late-stage functionalization of complex molecules containing a pyridine ring is also a significant area of investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJURWKNRAGMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543283 | |

| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-15-3 | |

| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Methylpyridine and Its Precursors

Strategies for Regioselective Halogenation of Pyridine (B92270) Derivatives

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of many functionalized pyridines, including 2-chloro-3-fluoro-5-methylpyridine. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govchemrxiv.org Consequently, a range of strategies have been developed to achieve regioselective halogenation.

Electrophilic Fluorination Approaches for Pyridines

Direct fluorination of pyridine C-H bonds is a desirable but often difficult transformation. However, methods utilizing potent electrophilic fluorinating agents have shown success. One notable reagent is silver(II) fluoride (B91410) (AgF₂), which can selectively fluorinate pyridines and diazines at the position adjacent to the nitrogen atom. orgsyn.orgnih.gov This reaction proceeds under mild conditions, often at ambient temperature, and is tolerant of various functional groups. orgsyn.orgnih.gov The mechanism is thought to involve coordination of the pyridine nitrogen to the silver center, which activates the C-H bond for fluorination. nih.gov

Another widely used electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄). It has been employed in the fluorination of various heterocyclic systems. nih.gov For instance, 1,2-dihydropyridines can be fluorinated with Selectfluor® to yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

| Reagent | Substrate Type | Position of Fluorination | Reference |

|---|---|---|---|

| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | Adjacent to Nitrogen | orgsyn.org, nih.gov |

| Selectfluor® | 1,2-Dihydropyridines | C-3 | nih.gov |

Halogen Exchange Reactions in Pyridine Synthesis

Halogen exchange, or "halex" reactions, provide an alternative route to fluorinated pyridines. This approach involves the displacement of a different halogen atom, typically chlorine or bromine, with fluoride. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the position of the halogen and the presence of activating groups. Fluoropyridines are often more reactive than their chloro- or bromo- counterparts in SNAr reactions. acs.org

The "halogen dance" reaction is another fascinating transformation where a halogen atom migrates to a different position on the pyridine ring, often catalyzed by a strong base. clockss.org This can be a useful tool for accessing isomers that are difficult to obtain directly.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the pyridine ring, including fluorine. acs.orgnih.gov This reaction is particularly effective for 2- and 4-halopyridines, where the nitrogen atom can stabilize the intermediate Meisenheimer complex. acs.orgnih.gov The leaving group ability of the halogen is a crucial factor, with fluoride often being a better leaving group than other halogens in this context, contrary to what is observed in aliphatic SN2 reactions. acs.org

The SNAr approach is often used in a tandem sequence with C-H fluorination. nih.gov First, a C-H bond is fluorinated, and then the resulting fluoropyridine is subjected to SNAr with a desired nucleophile. nih.gov The nitro group is also an excellent leaving group in SNAr reactions on pyridine rings and can be displaced by fluoride to produce fluorinated pyridines. mdpi.comresearchgate.net

Methylation Strategies for Pyridine Ring Functionalization

Introducing methyl groups onto the pyridine ring can be achieved through various methods. One approach involves the use of a Raney nickel catalyst with a high-boiling alcohol, which serves as the source of the methyl group, likely through the in-situ generation of carbon monoxide and dihydrogen. researchgate.net This method is highly selective for mono-α-methylation. researchgate.net Another catalytic method utilizes methanol (B129727) or formaldehyde (B43269) in the presence of a rhodium catalyst to achieve C-3/5 methylation through a temporary dearomatization of the pyridine ring. nih.gov

Direct methylation can also be accomplished by contacting the pyridine compound with a methylating agent capable of producing methyl groups in the presence of a nickel and nickel oxide catalyst at elevated temperatures. google.com

Multi-step Synthetic Pathways to this compound

The synthesis of this compound typically involves a multi-step sequence that combines halogenation and methylation reactions.

Sequential Halogenation and Methylation of Pyridine Scaffolds

A plausible synthetic route to this compound could start from a suitable pyridine precursor. For example, 3-methylpyridine (B133936) can be chlorinated to produce 2-chloro-5-methylpyridine (B98176). agropages.com This intermediate can then be further functionalized.

Another approach could involve the synthesis of 2-chloro-5-methylpyridine from 5-methyl-3,4-dihydro-2(1H)-pyridone through halogenation and dehydrohalogenation. epo.org The subsequent introduction of the fluorine atom at the 3-position would likely proceed through an electrophilic fluorination or a nucleophilic aromatic substitution strategy on an appropriately activated precursor.

A documented synthesis of 2-chloro-5-fluoronicotinic acid, a related compound, starts from 2-chloro-3-methyl-5-nitropyridine. google.com The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently decomposed in the presence of a fluoride source to yield 2-chloro-5-fluoro-3-methylpyridine. google.com This highlights a potential pathway where the fluorine is introduced at a later stage of the synthesis.

Derivatization from 2-Fluoro-5-methylpyridine (B1304807) and Related Intermediates

One common strategy for synthesizing polysubstituted pyridines involves the derivatization of simpler, commercially available pyridine precursors. 2-Fluoro-5-methylpyridine serves as a key starting material in some synthetic pathways. sigmaaldrich.comchemicalbook.comtcichemicals.com The fluorine atom at the 2-position can influence the regioselectivity of subsequent reactions, while the methyl group at the 5-position provides a point for further functionalization or can be a desired feature in the final product.

The introduction of a chlorine atom at the 3-position of a 2-fluoro-5-methylpyridine ring system can be a challenging transformation. Direct chlorination of the pyridine ring can sometimes lead to a mixture of products or require harsh reaction conditions. Therefore, indirect methods are often employed. For instance, a nitro group can be introduced and subsequently reduced to an amino group, which can then be converted to a chloro group via a Sandmeyer-type reaction.

Another approach involves the use of a directing group to facilitate ortho-lithiation. For example, a methoxy (B1213986) group can direct lithiation to the adjacent position, allowing for the introduction of a chlorine atom. Subsequent demethylation and fluorination can then yield the desired product.

A documented synthesis of 2-chloro-5-fluoronicotinic acid, a related compound, starts from 2-chloro-3-methyl-5-nitropyridine. The nitro group is reduced and then diazotized, followed by thermal decomposition to yield 2-chloro-5-fluoro-3-methylpyridine. google.com This intermediate can then be oxidized to the corresponding nicotinic acid. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-methylpyridine | 1. Fluoboric acid 2. Sodium nitrite | 2-Fluoro-5-methylpyridine | chemicalbook.com |

| 2-Chloro-3-methyl-5-nitropyridine | 1. Reduction 2. Diazotization (HPF6) 3. Thermal decomposition | 2-Chloro-5-fluoro-3-methylpyridine | google.com |

Synthesis from Dihydropyridine (B1217469) Intermediates

The synthesis of pyridines from dihydropyridine intermediates is a well-established method. This approach often involves the initial formation of a dihydropyridine ring, followed by an oxidation or aromatization step to generate the pyridine core.

For instance, the Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine. This dihydropyridine can then be oxidized to the corresponding pyridine. While the direct synthesis of this compound via a one-pot Hantzsch reaction is not commonly reported, the synthesis of related substituted pyridines from dihydropyridine precursors is well-documented. tandfonline.com

A patented method for producing 2-chloro-5-methylpyridine involves the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone from propionaldehyde (B47417) and an acrylic ester, followed by amination. google.comepo.org This dihydropyridone is then halogenated to introduce a halogen at the 6-position and across the double bond, forming a dihalopiperidine. google.comepo.org Subsequent dehydrohalogenation and chlorination in a single step can yield 2-chloro-5-methylpyridine. google.comepo.org This highlights the utility of dihydropyridine-based intermediates in the synthesis of halogenated pyridines.

| Intermediate | Reaction | Product | Reference |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | 1. Halogenation 2. Dehydrohalogenation/Chlorination | 2-Chloro-5-methylpyridine | google.comepo.org |

| Dihydropyridine derivatives | Oxidation (e.g., with HNO3/H2SO4) | Pyridine derivatives | tandfonline.com |

Advanced Catalytic Methods in Halopyridine Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex molecules like halogenated pyridines. These methods include transition metal-free approaches and microwave-assisted techniques.

Transition Metal-Free Synthetic Approaches for Halogenated Pyridines

While transition metal catalysis is a powerful tool, the development of transition metal-free reactions is highly desirable to avoid potential metal contamination in the final products, particularly in the pharmaceutical industry. researchgate.net

One notable transition metal-free approach for the functionalization of pyridines involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation facilitates the nucleophilic addition of various reagents. For example, this method has been successfully used for the C4-regioselective phosphonation of pyridines. nih.gov While not a direct halogenation method, this strategy demonstrates the potential for metal-free C-H functionalization of the pyridine ring.

Another emerging area is the use of radical-mediated reactions. For example, a radical 6-endo addition of cyclopropylamides and alkynes has been reported for the synthesis of pyridines under metal-free conditions. researchgate.net These types of reactions offer novel pathways for constructing the pyridine ring with various substituents.

The synthesis of halobenzo[b]furans has been achieved through a transition metal-free one-pot protocol involving o-lithiation of O-aryl carbamates followed by cyclization. nih.gov While this applies to a different heterocyclic system, the principles of directed ortho-metalation and subsequent functionalization could potentially be adapted for the regioselective introduction of halogens onto a pyridine ring without the need for transition metals.

Microwave-Assisted Synthetic Techniques for Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a high-speed technique that can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products. jocpr.comacs.org The use of microwave irradiation can facilitate reactions that are sluggish or require high temperatures under conventional heating.

Several studies have reported the successful application of microwave irradiation in the synthesis of pyridine derivatives. For example, a one-pot, three-component synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives has been achieved using microwave heating, resulting in good yields and significantly shorter reaction times compared to conventional methods. jocpr.com

The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, has been adapted to a one-pot, microwave-assisted procedure. organic-chemistry.org This method allows for the rapid and efficient synthesis of tri- and tetrasubstituted pyridines with high yields and complete regioselectivity. organic-chemistry.org

Furthermore, microwave irradiation has been employed in the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in constructing complex heterocyclic systems containing a pyridine core. acs.org The synthesis of various pyridine derivatives containing other heterocyclic moieties has also been successfully carried out under microwave conditions. tandfonline.commdpi.com

| Synthetic Method | Key Features | Application | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | One-pot, rapid synthesis of tri- and tetrasubstituted pyridines | General pyridine synthesis | organic-chemistry.org |

| Three-Component Cycloaddition | High-speed, good yields | Synthesis of trisubstituted pyridine-3-carbonitriles | jocpr.com |

| Multi-component reactions | Efficient, catalyst-free (in some cases) | Synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | acs.org |

Research Applications of 2 Chloro 3 Fluoro 5 Methylpyridine and Its Derivatives

Strategic Role as a Key Intermediate in Complex Organic Synthesis

2-Chloro-3-fluoro-5-methylpyridine is a pivotal intermediate in the realm of organic synthesis, particularly valued for its utility in constructing more complex molecules for the pharmaceutical and agrochemical industries. pipzine-chem.comchemimpex.com Its unique structure, featuring chlorine, fluorine, and methyl groups on a pyridine (B92270) ring, offers a versatile platform for a variety of chemical transformations. pipzine-chem.comnih.gov The presence of these functional groups allows for selective reactions, enabling chemists to introduce specific moieties into target molecules. innospk.com

This compound serves as a crucial building block in the synthesis of a range of biologically active compounds. chemimpex.com For instance, it is a precursor in the production of various pharmaceuticals, including anti-infective and anti-cancer agents. chemimpex.com The chlorine atom can be displaced through nucleophilic substitution, while the other positions on the pyridine ring can undergo various coupling reactions. This reactivity is fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for creating the complex scaffolds of modern drugs. innospk.com

In the agrochemical sector, this compound is an essential intermediate for producing herbicides, insecticides, and fungicides. chemimpex.comagropages.com It is a starting material for the synthesis of compounds like fluazifop-butyl, a significant grass herbicide. epo.orggoogle.com The process often involves further chlorination of the methyl group to form 2-chloro-5-trichloromethylpyridine, which is then converted to the final herbicidal product. epo.orggoogle.com The ability to selectively modify the pyridine ring is crucial for developing pesticides with enhanced efficacy and better environmental profiles. issuu.com

The synthesis of various derivatives from this compound highlights its strategic importance. For example, it can be used to create trifluoromethylpyridine derivatives, which are key components in numerous agrochemicals. nih.govsemanticscholar.orgjst.go.jp The controlled introduction of a trifluoromethyl group significantly enhances the biological activity of the resulting pesticides. issuu.com

Advanced Medicinal Chemistry Research Scaffolds Based on Pyridine Core

The pyridine core of this compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. pipzine-chem.comresearchgate.net The unique arrangement of its substituents allows for the design and synthesis of diverse molecular architectures with potential biological activities. pipzine-chem.cominnospk.com

Design and Synthesis of Pyridine-Based Pharmacophores for Therapeutic Development

The structure of this compound is instrumental in the design of pyridine-based pharmacophores, which are essential components of many drugs. pipzine-chem.comchemimpex.com Its derivatives have been explored for various therapeutic applications, including the development of antibacterial, antiviral, and antitumor drugs. pipzine-chem.com The presence of halogen atoms and a methyl group on the pyridine ring allows for precise modifications to fine-tune the pharmacological properties of the resulting molecules. pipzine-chem.com

For instance, the related compound 2-chloro-3-fluoro-5-nitropyridine (B1393277) is a key intermediate in synthesizing active pharmaceutical ingredients (APIs). innospk.com The nitro group can be reduced to an amine, providing a versatile handle for further chemical modifications and the creation of a wide range of biologically active compounds. innospk.com This highlights the potential of substituted pyridines in generating libraries of compounds for drug discovery.

Research has also focused on the synthesis of novel bioactive derivatives from related pyridine compounds. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) has been used to synthesize hydrazone compounds with potential antimicrobial and anti-malarial effects, demonstrating the utility of this class of compounds in developing new therapeutics. researchgate.net

Exploration of Novel Heterocyclic Systems with Potential Biological Activity

The pyridine ring is a fundamental heterocyclic system in medicinal chemistry, and derivatives of this compound are used to explore novel heterocyclic structures with potential biological activity. researchgate.net The reactivity of the chloro and fluoro groups allows for the construction of more complex fused heterocyclic systems. innospk.com

The synthesis of trifluoromethylpyridine derivatives from precursors like 2-chloro-5-methylpyridine (B98176) has led to the discovery of compounds with significant biological activities. semanticscholar.orggoogle.com For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) has shown potential anti-tumor activity. semanticscholar.org This underscores the importance of fluorinated pyridine derivatives in expanding the chemical space for drug discovery.

Structure-Activity Relationship Studies of Fluorinated Pyridine Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For fluorinated pyridine derivatives, these studies help in optimizing lead compounds to enhance their potency and selectivity.

In one study on methylated 5-fluoro-2'-deoxyuridine (B1346552) derivatives, researchers investigated how methylation affects their biological activity, providing insights into the structural requirements for their therapeutic action. nih.gov While not directly about this compound, this research exemplifies the type of SAR studies conducted on fluorinated heterocyclic compounds.

Another study on inhibitors of bacterial phosphopantetheinyl transferase involved systematic structural modifications of a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide scaffold. acs.org Researchers explored the effects of different substituents on the pyridine ring to establish a tractable SAR, demonstrating the importance of the pyridine nitrogen's position and the electronic properties of the substituents for inhibitory activity. acs.org

Agrochemical Research Applications for Enhanced Bioactivity

This compound and its derivatives are extensively used in agrochemical research to develop new and more effective crop protection agents. chemimpex.comagropages.com The incorporation of the fluorinated pyridine moiety is known to enhance the bioactivity of pesticides. issuu.com

Synthesis of Pyridine-Derived Agrochemical Candidates (e.g., Herbicides, Insecticides, Fungicides)

This pyridine derivative is a key building block for a variety of agrochemicals. agropages.comissuu.com It is a crucial intermediate in the synthesis of several commercial herbicides, insecticides, and fungicides. chemimpex.comagropages.comissuu.com

For example, 2-chloro-5-methylpyridine is a precursor for the herbicide fluazifop-butyl. epo.orggoogle.com The synthesis involves the chlorination of 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine, which is a key step in producing the final active ingredient. epo.orggoogle.com Similarly, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-5-methylpyridine, are in high demand as intermediates for various crop protection products. nih.govjst.go.jp

The versatility of this chemical is further demonstrated by its use in creating a range of trifluoromethylpyridine-containing agrochemicals. nih.govsemanticscholar.orgjst.go.jp These compounds often exhibit high efficacy and selectivity, making them valuable tools in modern agriculture. issuu.com The development of efficient synthetic routes to these pyridine derivatives, such as the fluorination of chlorinated precursors, is an active area of research. google.com

Below is a table of some agrochemicals derived from or related to the this compound scaffold:

| Agrochemical | Type | Precursor/Related Intermediate |

| Fluazifop-butyl | Herbicide | 2-chloro-5-methylpyridine |

| Pyridalyl | Insecticide | 2-chloro-5-trifluoromethyl pyridine |

| Fluazinam | Fungicide | 2-amino-3-chloro-5-trifluoromethyl pyridine |

| Haloxyfop-methyl | Herbicide | 2-chloro-5-chloromethylpyridine |

| Flazasulfuron | Herbicide | 2-chloro-3-trifluoromethyl pyridine |

This table is illustrative and not exhaustive.

Investigation of Fluorine's Impact on Agrochemical Efficacy and Selectivity

The introduction of fluorine into a pesticide's molecular structure is a well-established strategy to enhance its performance. The biological activity of pyridine-based agrochemicals can be significantly amplified by the presence of fluorine, often leading to increased efficacy and, in some cases, improved selectivity. agropages.com Research into derivatives of this compound is part of a broader effort to understand and harness these "fluorine effects."

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable metabolic stability to molecules. nih.gov This means that agrochemicals containing this bond are more resistant to breakdown by enzymes in the target pest, non-target organisms, and the environment. This increased persistence can lead to a longer duration of action and potentially lower application rates.

The high electronegativity of fluorine can alter the electronic properties of the entire molecule. In the context of this compound, the fluorine atom at the 3-position can influence the acidity, lipophilicity, and binding affinity of its derivatives to target sites in pests. For instance, studies on related fluorinated pyridine compounds have shown that these modifications can lead to enhanced insecticidal, fungicidal, or herbicidal activity.

While direct comparative studies on the efficacy of agrochemicals derived specifically from this compound versus their non-fluorinated counterparts are not extensively documented in publicly available literature, research on analogous structures provides strong inferential evidence of fluorine's positive impact. For example, studies on other fluorinated pyridine derivatives have demonstrated their effectiveness as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for many herbicides. nih.gov The introduction of a trifluoromethyl group, a common fluorinated moiety, is a known strategy for creating potent pesticides. semanticscholar.org

The following table summarizes the observed impact of fluorine on the properties of pyridine-based agrochemicals, based on research on related compounds.

| Property | Impact of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can alter the molecule's electronic distribution, potentially improving interaction with target proteins. |

| Lipophilicity | Modified | The introduction of fluorine can increase or decrease lipophilicity depending on the overall molecular structure, affecting membrane permeability. |

| Biological Activity | Often enhanced | A combination of the above factors frequently leads to higher intrinsic activity against target pests. agropages.com |

Potential Applications in Materials Science (e.g., fluorinated polymers, if derivatives are used)

The same properties that make fluorinated compounds valuable in agrochemistry also make them attractive for materials science. The incorporation of fluorinated pyridine units, potentially derived from this compound, into polymers can lead to materials with a unique combination of desirable characteristics. nih.gov

Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov These properties stem from the strength and stability of the carbon-fluorine bond. By synthesizing polymers containing fluorinated pyridine moieties, researchers can aim to create high-performance materials suitable for a range of demanding applications.

While the direct polymerization of this compound may not be the primary route, it can serve as a precursor to monomers that can then be polymerized. Research in the field of fluorinated polyimides containing pyridine rings has demonstrated the potential to create materials with the following properties:

High Thermal Stability: These polymers can withstand high temperatures without degrading, making them suitable for use in electronics and aerospace applications. researchgate.net

Good Solubility: Unlike some high-performance polymers, certain fluorinated pyridine-containing polyimides exhibit good solubility in common organic solvents, which facilitates processing and fabrication. researchgate.net

Low Dielectric Constant: Materials with a low dielectric constant are essential for advanced microelectronics to reduce signal delay and power consumption. The presence of fluorine can help to lower the dielectric constant of a polymer. researchgate.net

Low Water Uptake: The hydrophobic nature of fluorinated polymers leads to low moisture absorption, which is crucial for maintaining the electrical and mechanical properties of materials in humid environments. researchgate.net

The table below outlines the potential properties of fluorinated polymers derived from pyridine-based monomers and their possible applications.

| Property | Potential Advantage | Example Application |

| High Thermal Stability | Resistance to degradation at elevated temperatures. | Aerospace components, high-temperature coatings. researchgate.net |

| Chemical Resistance | Stability in harsh chemical environments. | Linings for chemical reactors, seals and gaskets. nih.gov |

| Low Surface Energy | Non-stick and water/oil repellent surfaces. | Anti-fouling coatings, protective films. nih.gov |

| Low Dielectric Constant | Improved electrical insulation properties. | Microelectronics, high-frequency circuit boards. researchgate.net |

The synthesis of such polymers often involves a multi-step process where a fluorinated pyridine-containing monomer is first created and then polymerized. While specific examples utilizing this compound as a starting material are not prominently featured in the literature, the general principles of fluorinated polymer chemistry suggest its potential as a valuable building block in this area of research. researchgate.net

Future Research Directions and Emerging Methodologies for 2 Chloro 3 Fluoro 5 Methylpyridine

Development of More Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is steering research towards more environmentally benign methods for synthesizing pyridine (B92270) derivatives. biosynce.com Future efforts for producing 2-Chloro-3-fluoro-5-methylpyridine and related structures will likely pivot from traditional, often harsh, synthetic conditions to greener alternatives that offer high efficiency, minimize waste, and improve safety.

Key areas of development include:

Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave-assisted synthesis offers significant advantages, including shorter reaction times, higher yields, and the creation of pure products, as demonstrated in the synthesis of various pyridine derivatives. acs.org This methodology could be adapted for the key cyclization or functionalization steps in the synthesis of this compound, reducing energy consumption and potentially eliminating the need for lengthy refluxing. acs.org

Thermo-catalytic Conversion from Renewable Feedstocks: A promising frontier is the direct production of pyridines from renewable resources like glycerol (B35011) and ammonia (B1221849) using zeolite catalysts. rsc.org Research has shown that optimizing conditions such as temperature, catalyst type (e.g., HZSM-5), and reactant ratios can yield up to a 35.6% carbon yield of pyridines. rsc.org Adapting such processes could provide a sustainable pathway to pyridine cores, which could then be functionalized.

Advanced Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are inherently atom-economical and efficient, aligning with the principles of green chemistry. acs.org Designing novel MCRs that assemble the substituted pyridine ring of this compound in a single step from simple, readily available precursors would represent a significant advancement over traditional multi-step sequences. nih.gov

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. biosynce.com The exploration of pyridine-based derivatives as green solvents themselves, due to their high boiling points and low volatility, is an active area of research. biosynce.com Furthermore, developing synthetic routes that utilize water or other environmentally friendly solvents would drastically improve the sustainability profile of manufacturing processes for pyridine-based chemicals.

Exploration of Novel Catalytic Systems for Selective Functionalization

Direct and selective functionalization of the pyridine ring is a central challenge in heterocyclic chemistry, given the ring's electron-deficient nature. rsc.org For a molecule like this compound, which already possesses specific substituents, the ability to selectively modify other positions on the ring without disturbing the existing atoms is crucial for creating diverse analogues.

Emerging catalytic strategies include:

Direct C-H Functionalization: This approach is a cornerstone of sustainable chemistry as it avoids the need for pre-functionalized substrates, thus improving atom economy. rsc.org Research into transition metal catalysis (e.g., using palladium, rhodium, or nickel) allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. rsc.orgacs.orgnih.gov For this compound, this could enable the introduction of aryl, alkyl, or other functional groups at the C4 or C6 positions, which are otherwise difficult to access.

Photoredox and Metallaphotoredox Catalysis: The use of visible light to drive chemical reactions under mild conditions has revolutionized organic synthesis. acs.orgorganic-chemistry.org Nickel-catalyzed photoredox C-H functionalization, for instance, enables unique reaction pathways that are not accessible through traditional thermal methods. acs.org This could be applied to introduce novel side chains onto the this compound scaffold.

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govmdpi.com Future research will focus on developing new, highly active, and versatile ligand systems (like MPhos) that can facilitate the coupling of complex and sterically hindered substrates, expanding the range of derivatives that can be synthesized from this compound. mdpi.comnih.govacs.org

Catalyst Architecture and Regioselectivity: The development of catalysts with tailored ligands can precisely control the regioselectivity of a reaction. For example, studies have shown that modifying the catalyst ligand can direct functionalization to specific positions on the pyridine ring. acs.orgnih.gov This level of control will be essential for selectively modifying one C-H bond over another in complex molecules.

Advances in In Silico Approaches for Compound Design and Property Prediction

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, allowing for the rational design of molecules and the prediction of their properties before undertaking lengthy and costly laboratory synthesis. nih.gov

Future applications in the context of this compound will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.govrsc.org Such calculations can predict how the existing chloro, fluoro, and methyl groups on the pyridine ring influence its reactivity towards further substitution, guiding the choice of reagents and reaction conditions. rsc.org

Molecular Docking and Dynamics: For derivatives of this compound intended for pharmaceutical or agrochemical applications, molecular docking studies can predict how these molecules will bind to target proteins. nih.govnih.govmdpi.com This allows for the virtual screening of large libraries of potential derivatives to identify candidates with the highest predicted efficacy, which can then be prioritized for synthesis. nih.govmalariaworld.org

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities. mdpi.comnih.gov By evaluating potential derivatives of this compound computationally, researchers can deprioritize compounds likely to have poor pharmacokinetic profiles or toxicological issues early in the discovery process.

Interdisciplinary Research and Collaborative Initiatives in Heterocyclic Chemistry

The complexity of modern scientific challenges, from developing new medicines to creating advanced materials, necessitates a collaborative approach. nih.gov The field of heterocyclic chemistry is benefiting immensely from the convergence of expertise from various disciplines.

Key collaborative trends include:

Academia-Industry Partnerships: Collaborations between academic and industrial laboratories are crucial for translating novel synthetic methodologies into practical, large-scale applications. rsc.org These partnerships help ensure that academic research is directed towards solving real-world problems and creating functional molecules of interest to the pharmaceutical and chemical industries. rsc.org

Medicinal and Computational Chemistry: The integration of medicinal, synthetic, and computational chemistry is accelerating the pace of drug discovery. nih.gov Synthetic chemists can create novel heterocyclic scaffolds, while computational chemists model their interactions with biological targets and medicinal chemists evaluate their biological activity, creating a synergistic discovery cycle. nih.govnih.gov

Materials Science and Organic Synthesis: Heterocyclic compounds, including pyridine derivatives, are foundational to the development of new organic materials for electronics and photovoltaics. umn.edursc.org Collaborative efforts between organic chemists and materials scientists are essential for designing and synthesizing molecules with specific electronic and optical properties for next-generation devices.

Q & A

Q. Q1: What are the established synthetic routes for 2-chloro-3-fluoro-5-methylpyridine, and what are their efficiency metrics?

The primary synthesis involves cyclization of α-fluoronitrile intermediates under acidic conditions. For example, α-fluoronitrile (N157) undergoes cyclization with HCl in MeCN at 180°C, yielding this compound in 44% efficiency . Key challenges include optimizing reaction time and temperature to improve yield. Alternative routes may involve halogenation of methylpyridine precursors, but specific protocols require validation.

Q. Q2: How can researchers confirm the structural identity and purity of this compound?

Use a combination of spectroscopic techniques:

- NMR : Analyze , , and spectra to verify substituent positions and absence of byproducts.

- Mass Spectrometry : Confirm molecular weight (e.g., 163.55 g/mol for related fluoropyridines) .

- HPLC : Assess purity (>97% by GC for analogous compounds) .

Cross-reference with CAS No. 21397-08-0 for database validation .

Reactivity and Functionalization

Q. Q3: What regioselective functionalization strategies are feasible for this compound?

The chlorine atom at position 2 is highly reactive toward nucleophilic substitution, enabling derivatization with amines, thiols, or alkoxides. Fluorine at position 3 is less reactive but can participate in directed ortho-metalation for C–H activation . For example, Pd-catalyzed cross-coupling at the 5-methyl group could introduce aryl or heteroaryl moieties.

Q. Q4: How does the electronic environment of the pyridine ring influence reaction outcomes?

The electron-withdrawing effects of Cl and F substituents deactivate the ring, directing electrophilic attacks to the 4-position (meta to Cl and para to F). Computational studies (e.g., DFT) predict charge distribution, aiding in reaction design . Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Advanced Applications in Drug Discovery

Q. Q5: What role does this compound play as a building block in bioactive molecule synthesis?

It serves as a key intermediate for pharmaceuticals targeting kinase inhibitors or antimicrobial agents. For example, introducing sulfonamide groups at the 2-position yields compounds with reported antiproliferative activity . Structure-activity relationship (SAR) studies require systematic variation of substituents and bioassays.

Q. Q6: How can researchers address low solubility of fluorinated pyridine derivatives in biological assays?

- Prodrug Strategies : Convert the methyl group to a phosphate ester for enhanced aqueous solubility.

- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate derivatives in PEGylated liposomes for in vivo studies.

Analytical and Computational Challenges

Q. Q7: What analytical methods resolve contradictions in reported spectral data for fluoropyridines?

Q. Q8: How can computational modeling guide the design of derivatives with improved bioactivity?

- Docking Studies : Screen derivatives against target proteins (e.g., EGFR kinase) to predict binding affinities.

- ADMET Prediction : Use QSAR models to optimize logP, solubility, and metabolic stability .

Safety and Handling Protocols

Q. Q9: What safety precautions are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl/HF release .

- Storage : Keep in airtight containers at RT, away from moisture and light .

Data Discrepancy and Reproducibility

Q. Q10: How should researchers address inconsistencies in reported synthetic yields (e.g., 44% vs. literature claims)?

- Parameter Optimization : Systematically vary catalysts (e.g., switch from HCl to TFA) or solvents (MeCN vs. DMF).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.